1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine is a compound that features a cyclohexane ring bonded to a pyrazole ring with a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine typically involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert double bonds or carbonyl groups to single bonds or alcohols.
Substitution: This involves replacing one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid: Used in organic synthesis and as a reagent in various chemical reactions.
1-Methyl-1H-pyrazole-4-carboxylic acid: Known for its applications in medicinal chemistry.
1-Methyl-1H-pyrazole-4-yl)methanamine: Another derivative with potential biological activities.
Uniqueness: 1-(1-Methyl-1H-pyrazol-4-yl)cyclohexanamine stands out due to its unique combination of a cyclohexane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-13-8-9(7-12-13)10(11)5-3-2-4-6-10/h7-8H,2-6,11H2,1H3 |
InChI Key |
CPDUUHIGVLEFQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(CCCCC2)N |
Origin of Product |
United States |
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